molecular formula C19H15N5O3S B2564343 N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide CAS No. 1903385-22-7

N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide

Katalognummer: B2564343
CAS-Nummer: 1903385-22-7
Molekulargewicht: 393.42
InChI-Schlüssel: TYQBJNRKCGLNIS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide is a heterocyclic compound featuring a fused triazolo-pyridazine core. Key structural elements include:

  • Thiophen-3-yl substituent: A sulfur-containing aromatic group at the 6-position, which enhances electronic diversity and influences binding interactions.

This compound is synthesized through multistep heterocyclization and functionalization reactions, as inferred from analogous pathways involving isothiocyanate couplings and NaOH-mediated cyclizations (e.g., Scheme 2 in ) . Its structural complexity necessitates advanced analytical characterization, including NMR, MS, and X-ray diffraction, as demonstrated in studies of related compounds .

Eigenschaften

IUPAC Name

N-[(6-thiophen-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N5O3S/c25-19(13-2-1-3-15-18(13)27-8-7-26-15)20-10-17-22-21-16-5-4-14(23-24(16)17)12-6-9-28-11-12/h1-6,9,11H,7-8,10H2,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYQBJNRKCGLNIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=CC=C2O1)C(=O)NCC3=NN=C4N3N=C(C=C4)C5=CSC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure incorporates a triazolo-pyridazine core and a benzo[b][1,4]dioxine moiety, suggesting diverse biological activities. This article reviews the biological activity of this compound based on available research findings.

Chemical Structure and Properties

The compound's molecular formula is C17H14N4O3SC_{17}H_{14}N_{4}O_{3S} with a molecular weight of 358.38 g/mol. The structural features are critical for its biological activity, as they influence interactions with biological targets.

PropertyValue
Molecular FormulaC17H14N4O3S
Molecular Weight358.38 g/mol
Melting PointNot Available
SolubilityNot Available

The precise mechanism of action for this compound is still under investigation. However, similar compounds have demonstrated interactions with various molecular targets that modulate biological pathways. For instance, triazole derivatives are known to inhibit specific kinases and disrupt microtubule dynamics.

Antiproliferative Effects

Research indicates that compounds containing the triazolo-pyridazine structure exhibit antiproliferative activity against various cancer cell lines. For example:

  • Cell Lines Tested : A549 (lung cancer), SGC-7901 (gastric cancer), and HT-1080 (fibrosarcoma).
  • IC50 Values :
    • A549: 0.008 μM
    • SGC-7901: 0.014 μM
    • HT-1080: 0.012 μM

These values suggest that the compound may effectively inhibit cell proliferation in these cancer types .

Cytotoxicity and Kinase Inhibition

In addition to antiproliferative activity, the compound has shown cytotoxic effects in vitro. The cytotoxicity was evaluated using MTT assays against multiple cell lines:

Cell LineIC50 (μM)
A5490.008
MCF-71.23
HeLa2.73

The compound also exhibits inhibitory activity against c-Met kinase, which plays a crucial role in tumor growth and metastasis .

Case Studies and Comparative Analysis

Several studies have explored the biological potential of triazolo-pyridazine derivatives:

  • Study on Antiproliferative Activity :
    • A series of triazolo-pyridazine compounds were synthesized and tested for their ability to inhibit cancer cell growth.
    • The most active derivatives showed IC50 values comparable to established chemotherapeutics .
  • Inhibition of Tubulin Polymerization :
    • Compounds similar to this compound have been shown to disrupt microtubule dynamics by inhibiting tubulin polymerization .

Wissenschaftliche Forschungsanwendungen

Biological Activities

Research indicates that compounds similar to N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide exhibit significant biological activities:

  • Anticancer Activity : The compound's structural components suggest potential efficacy in inhibiting cancer cell growth. Similar triazole derivatives have shown promise in targeting various cancer types through mechanisms such as apoptosis induction and cell cycle arrest .
  • Antimicrobial Properties : The compound may possess antimicrobial activity due to its unique structure that can interact with microbial enzymes or receptors. Related compounds have been studied for their effectiveness against bacteria and fungi .
  • Enzyme Inhibition : Preliminary studies on related compounds indicate potential interactions with enzymes involved in critical biological pathways. This could lead to the development of new enzyme inhibitors for therapeutic applications .

Synthesis and Modification

The synthesis of this compound typically involves multi-step synthetic routes common for complex heterocyclic compounds. These methods may include:

  • Condensation reactions to form the triazole and pyridazine linkages.
  • Functional group modifications to enhance biological activity or stability.

The complexity of the synthesis often requires careful control of reaction conditions such as temperature and solvent choice to ensure high yield and purity .

Case Study 1: Anticancer Potential

A study exploring the anticancer properties of similar triazole derivatives revealed that certain modifications could enhance cytotoxicity against specific cancer cell lines. The introduction of thiophene rings was found to improve the compound's ability to penetrate cellular membranes and interact with intracellular targets .

Case Study 2: Antimicrobial Activity

Research on thiophene-containing compounds demonstrated significant antimicrobial effects against Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell wall synthesis or inhibition of protein synthesis pathways .

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural and Functional Comparisons

Compound ID/Reference Core Structure Substituents/Modifications Key Features
Target Compound Triazolo[4,3-b]pyridazine 6-(thiophen-3-yl), N-(benzodioxine-5-carboxamide)methyl Benzodioxine carboxamide enhances lipophilicity; thiophen-3-yl optimizes π-π stacking .
894050-19-2 Triazolo[4,3-b]pyridazine 6-(thiophen-2-yl), 3-(pyridin-3-ylmethyl)thio Thiophen-2-yl and pyridylmethyl thio group improve solubility and metal-binding capacity .
565209-26-9 Triazolo[3,4-b][1,3,4]thiadiazine 6-(thiophen-2-yl), 3-(trifluoromethyl) Trifluoromethyl group increases metabolic stability; distinct core reduces kinase affinity .
476465-24-4 1,3,4-Thiadiazole Benzo[d][1,3]dioxole-5-carboxamido, ethyl propanoate Benzodioxole carboxamide mimics target compound’s moiety but lacks triazolo-pyridazine core .
Compound 1l Tetrahydroimidazo[1,2-a]pyridine 7-(4-nitrophenyl), 8-cyano, diethyl dicarboxylate Nitrophenyl and cyano groups enhance electrophilicity; unrelated core limits direct comparison .

Analytical Characterization

  • MS/MS and Molecular Networking : highlights cosine scores (0–1) for comparing fragmentation patterns. The target compound’s benzodioxine and thiophenyl groups would yield distinct clusters vs. analogues with pyridyl or trifluoromethyl groups .
  • X-ray Diffraction: Compounds like those in reveal planar triazine-thiadiazole systems, contrasting with the non-planar benzodioxine in the target compound .
  • NMR/IR: demonstrates how cyano (2220 cm⁻¹ in IR) and nitro groups (δ 8.2–8.4 ppm in ¹H NMR) create signature peaks, aiding differentiation from the target’s benzodioxine signals .

Q & A

Basic: How can researchers optimize the synthesis of the triazolopyridazine core in this compound?

Methodological Answer:
The triazolopyridazine scaffold can be synthesized via cyclization reactions using diaryliodonium salts, as demonstrated in the preparation of similar heterocycles. For instance, cyclic iodonium triflates (e.g., dibenzo[b,d]iodol-5-ium trifluoromethanesulfonate) enable regioselective N-acylation and subsequent ring closure under mild conditions . Key parameters include solvent polarity (e.g., dichloromethane), temperature (room temp to 60°C), and stoichiometric control of iodonium salts to minimize byproducts. Yield optimization often requires iterative adjustments of reaction time and catalyst loading (e.g., 10 mol% CuI).

Basic: What spectroscopic techniques are critical for confirming the structure of this compound?

Methodological Answer:

  • 1H/13C NMR : Assign aromatic protons (δ 7.0–8.5 ppm for thiophene and pyridazine) and methylene groups (δ 4.0–5.0 ppm for the dihydrobenzodioxine moiety) using 2D-COSY and HSQC. For example, in related triazolopyridazines, the triazole C-H resonance appears near δ 8.2 ppm .
  • Mass Spectrometry (EI/ESI) : Confirm molecular weight via [M+H]+ peaks and fragmentation patterns (e.g., loss of the carboxamide group at ~m/z 120).
  • IR Spectroscopy : Identify carbonyl stretches (C=O at ~1680 cm⁻¹) and triazole ring vibrations (C=N at ~1600 cm⁻¹) .

Basic: How can researchers assess the drug-likeness of this compound in early-stage studies?

Methodological Answer:
Use computational tools like SwissADME to predict:

  • Lipophilicity (LogP) : Target range: 2–4. Compare to reference drugs (e.g., celecoxib, LogP = 3.5) .
  • Solubility : Aqueous solubility >50 µM is preferred; adjust via substituent polarity (e.g., methoxy groups on the benzodioxine ring).
  • Pharmacokinetics : Screen for CYP450 inhibition (e.g., CYP3A4) and blood-brain barrier penetration using BOILED-Egg models .

Advanced: What computational strategies are effective for predicting the compound’s mechanism of action?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to simulate binding to targets like GSK-3β (PDB: 1Q3W) or fungal 14α-demethylase (PDB: 3LD6). Prioritize binding poses with ΔG < -8 kcal/mol and hydrogen bonds to catalytic residues (e.g., Lys85 in GSK-3β) .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-target complexes. Analyze RMSD (<2 Å) and binding free energy via MM/PBSA .

Advanced: How should researchers address contradictory bioactivity data across assays?

Methodological Answer:

  • Dose-Response Validation : Repeat assays (n ≥ 3) with standardized protocols (e.g., IC50 determination via MTT assay).
  • Off-Target Screening : Use kinome-wide profiling (e.g., Eurofins KinaseProfiler) to rule out nonspecific inhibition .
  • Structural Analog Comparison : Benchmark against analogs (e.g., triazolo[3,4-b]thiadiazines) to identify substituent-specific trends .

Advanced: What methods are recommended for resolving regioselectivity challenges in triazole ring functionalization?

Methodological Answer:

  • DFT Calculations : Predict favorable sites for electrophilic substitution (e.g., C3 vs. C7 positions) using Gaussian09 with B3LYP/6-31G(d).
  • Directing Groups : Introduce temporary groups (e.g., -OMe) to steer reactivity, then remove via hydrolysis .
  • Cross-Coupling : Employ Suzuki-Miyaura conditions (Pd(PPh3)4, K2CO3, DMF/H2O) for aryl/thiophene coupling at the pyridazine C6 position .

Advanced: How can AI-driven platforms enhance SAR studies for this compound?

Methodological Answer:

  • Generative Models : Use platforms like GENTRL to design analogs with improved potency. Train models on datasets of triazolopyridazine IC50 values .
  • Reaction Prediction : Deploy IBM RXN for retrosynthetic planning, prioritizing routes with >80% predicted success .
  • High-Throughput Virtual Screening : Screen 10k+ analogs in-silico against target libraries (e.g., ChEMBL) using KNIME workflows .

Advanced: What experimental approaches validate predicted metabolic stability?

Methodological Answer:

  • Microsomal Incubation : Use human liver microsomes (HLM) with NADPH cofactor. Monitor parent compound depletion via LC-MS/MS over 60 min. Calculate t1/2 using first-order kinetics .
  • Reactive Metabolite Screening : Trap electrophilic intermediates with glutathione (GSH) and detect adducts via neutral loss scanning (m/z 129) .

Advanced: How can researchers mitigate toxicity risks during preclinical development?

Methodological Answer:

  • In Silico Tox Prediction : Use Derek Nexus to flag structural alerts (e.g., thiophene-S-oxidation).
  • hERG Assay : Measure IC50 for hERG inhibition via patch-clamp electrophysiology (target IC50 > 10 µM) .
  • Ames Test : Screen for mutagenicity in TA98 and TA100 strains (OECD 471 guidelines) .

Advanced: What strategies optimize solubility without compromising target affinity?

Methodological Answer:

  • Prodrug Design : Introduce phosphate esters at the carboxamide group, cleaved in vivo by alkaline phosphatase .
  • Co-Crystallization : Screen with co-formers (e.g., succinic acid) to enhance dissolution rate (pH 6.8 buffer, USP II apparatus) .
  • Nanoparticle Formulation : Use PLGA nanoparticles (150–200 nm, PDI < 0.2) for sustained release .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.